Muricatide
Overview
Description
Muricatide is an alkaloid compound that was initially identified as a synthetic compound but later discovered in nature. It is isolated from the epigeal part of the plant Oxytropis muricata, which grows in Mongolian territory . The structure of this compound has been established as N-benzoyl-2-acetoxyphenethylamine .
Mechanism of Action
Target of Action
Muricatide is an alkaloid isolated from the epigeal part of Oxytropis muricata
Mode of Action
The exact mode of action of this compound is currently unknown. Alkaloids, in general, can interact with their targets in various ways, such as by inhibiting enzyme activity or modulating receptor function . The chemical structure of an active ingredient usually defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site
Biochemical Pathways
Alkaloids can influence numerous biochemical pathways depending on their specific targets . For instance, some alkaloids interfere with nucleic acid metabolism, disrupting growth and reproduction in cells
Pharmacokinetics
Pharmacokinetic studies would provide insights into the bioavailability of this compound and its behavior within the body .
Result of Action
It is known that this compound was isolated from oxytropis muricata, a plant used in traditional medicine for its wound-healing, diuretic, cardiac, and anti-cancer properties
Action Environment
Environmental conditions can affect the activity of many compounds Factors such as temperature, pH, and presence of other substances can influence a compound’s stability and its interactions with targets
Preparation Methods
Muricatide can be synthesized through partial synthesis, which involves the use of spectral characteristics to confirm its structure . The synthetic route typically involves the acetylation of N-benzoyl-2-hydroxyphenethylamine to form N-benzoyl-2-acetoxyphenethylamine . Industrial production methods for this compound have not been extensively documented, but the compound can be isolated from the plant Oxytropis muricata using methanol and chloroform for extraction .
Chemical Reactions Analysis
Muricatide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Muricatide has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in the study of alkaloids and their derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Comparison with Similar Compounds
Muricatide is unique among alkaloids due to its specific structure and biological activities. Similar compounds include:
N-benzoyl-2-hydroxyphenethylamine: Another alkaloid isolated from Oxytropis muricata.
N-nicotinoyl-2-hydroxyphenethylamine: Also isolated from the same plant and shares structural similarities with this compound.
Robinin and Kaempferol: Flavonoids found in Oxytropis muricata that have different chemical structures but are studied alongside this compound for their biological activities.
This compound stands out due to its unique combination of benzoyl and acetoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-benzamido-1-phenylethyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13(19)21-16(14-8-4-2-5-9-14)12-18-17(20)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXGTOYPBVDNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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